molecular formula C₃H₅NO₂ B1142716 (Z)-N-methoxyethanimine CAS No. 33581-43-0

(Z)-N-methoxyethanimine

Cat. No.: B1142716
CAS No.: 33581-43-0
M. Wt: 87.08
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-methoxyethanimine is an organic compound characterized by the presence of a methoxy group attached to an ethanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-methoxyethanimine typically involves the reaction of methoxyamine with acetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-methoxyethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted ethanimines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-methoxyethanimine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, providing insights into biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-methoxyethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that alter the function of the target molecule. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methoxyethanimine: The non-isomeric form of the compound.

    N-methoxypropanimine: A similar compound with an additional carbon in the alkyl chain.

    N-methoxybutanimine: Another similar compound with a longer alkyl chain.

Uniqueness

(Z)-N-methoxyethanimine is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical behaviors compared to its (E)-isomer or other similar compounds.

Properties

CAS No.

33581-43-0

Molecular Formula

C₃H₅NO₂

Molecular Weight

87.08

Synonyms

Acetaldoxime O-Methyl Ether; 

Origin of Product

United States

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